L-3,5-DIMETHOXYPHENYLALANINE HCL

Description

Properties

IUPAC Name |

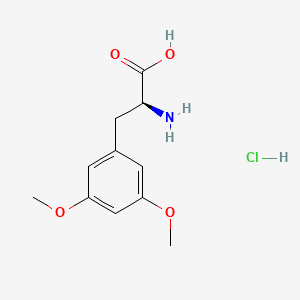

(2S)-2-amino-3-(3,5-dimethoxyphenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4.ClH/c1-15-8-3-7(4-9(6-8)16-2)5-10(12)11(13)14;/h3-4,6,10H,5,12H2,1-2H3,(H,13,14);1H/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUISSHJYZRLXRL-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CC(C(=O)O)N)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1)C[C@@H](C(=O)O)N)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chemical Synthesis of L-3,5-Dimethoxyphenylalanine HCl

The synthesis of this compound typically starts with the preparation of a suitable precursor, such as DL-3,5-dimethoxyphenylalanine. This precursor can be synthesized through various methods, including the reaction of 3,5-dimethoxybenzaldehyde with a suitable amino acid derivative.

Synthesis of DL-3,5-Dimethoxyphenylalanine

-

- 3,5-Dimethoxybenzaldehyde

- N-Phenylacetylglycine or similar derivatives

-

- The reaction is typically carried out in an organic solvent like acetanhydride.

- The mixture is heated to facilitate the formation of the desired intermediate.

-

- The reaction mixture is cooled and poured into ice water.

- The resulting solid is extracted with ethyl acetate, washed, and dried.

Resolution to L-Form

The resolution of DL-3,5-dimethoxyphenylalanine to its L-form can be achieved through various methods, including enzymatic resolution or crystallization-induced asymmetric transformation.

Enzymatic Resolution

- Enzyme : Specific enzymes like acylases can be used to hydrolyze the N-acyl derivatives of DL-3,5-dimethoxyphenylalanine, selectively producing the L-form.

- Conditions : The reaction is typically conducted at optimal pH and temperature conditions for the enzyme.

Crystallization-Induced Asymmetric Transformation

- Method : This involves the use of a chiral resolving agent, such as tartaric acid derivatives, to form a diastereomeric salt with the racemic mixture.

- Conditions : The mixture is refluxed and then cooled slowly to allow crystallization of the desired diastereomer.

Preparation of this compound

Once the L-form of 3,5-dimethoxyphenylalanine is obtained, it can be converted into its hydrochloride salt.

Hydrochloride Salt Formation

-

- The L-3,5-dimethoxyphenylalanine is dissolved in a suitable solvent.

- Hydrochloric acid is added to form the hydrochloride salt.

-

- The resulting salt is filtered, washed with cold water or ethanol, and dried under reduced pressure.

Analysis and Characterization

The purity and optical activity of this compound can be analyzed using various techniques.

Optical Rotation

- Method : The optical rotation is measured using a polarimeter.

- Conditions : The measurement is typically conducted in a solvent like water or hydrochloric acid.

Chromatographic Analysis

- Method : Techniques such as HPLC or GC can be used to assess purity.

- Conditions : The analysis involves using a chiral column to separate and quantify the enantiomers.

Data Tables

Synthesis Conditions for DL-3,5-Dimethoxyphenylalanine

| Reagent | Quantity | Solvent | Temperature |

|---|---|---|---|

| 3,5-Dimethoxybenzaldehyde | 0.342 mole | Acetanhydride | Water bath |

| N-Phenylacetylglycine | 0.216 mole | Acetanhydride | Water bath |

Enzymatic Resolution Conditions

| Enzyme | Substrate Concentration | pH | Temperature |

|---|---|---|---|

| Acylase | 10% w/v | 8.5 | 37°C |

Crystallization-Induced Asymmetric Transformation Conditions

| Chiral Resolving Agent | Solvent | Temperature |

|---|---|---|

| (2R,3R)-(+)-Tartaric Acid | Methanol | Reflux |

Research Findings

Recent studies have focused on optimizing the synthesis and resolution processes for phenylalanine derivatives. For instance, biocatalytic methods using engineered enzymes have shown high efficiency in producing enantiomerically pure phenylalanine analogues. Additionally, crystallization-induced asymmetric transformation has been explored as a viable method for resolving racemic mixtures into their enantiomers.

Chemical Reactions Analysis

Types of Reactions

L-3,5-DIMETHOXYPHENYLALANINE HCL can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 3,5-dimethoxybenzaldehyde or 3,5-dimethoxybenzoic acid.

Reduction: Formation of 3,5-dimethoxyphenylpropanol.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Pharmaceutical Applications

Therapeutic Potential:

L-3,5-DMPA HCl has been studied for its potential role as a precursor in the synthesis of therapeutic agents. Its structural characteristics allow it to be utilized in the development of drugs targeting neurological disorders, particularly those related to dopamine pathways.

Case Study:

A notable study investigated the synthesis of L-DOPA (3,4-dihydroxyphenylalanine), a well-known treatment for Parkinson's disease. L-3,5-DMPA HCl serves as an intermediate in the synthesis pathway of L-DOPA, demonstrating its utility in producing compounds that alleviate symptoms associated with dopamine deficiency .

Biochemical Research

Enzyme Substrates:

L-3,5-DMPA HCl is used as a substrate in various enzymatic reactions. Its ability to mimic natural amino acids makes it a valuable tool in studying enzyme kinetics and mechanisms.

Research Findings:

Research has shown that engineered enzymes can effectively catalyze reactions involving L-3,5-DMPA HCl. For instance, biocatalytic processes have been developed to produce L-phenylalanine analogues using mutant variants of phenylalanine ammonia lyase (PAL), highlighting the compound's relevance in synthetic biology .

Chemical Synthesis:

L-3,5-DMPA HCl can be chemically modified to produce various derivatives that exhibit enhanced biological activity or altered pharmacokinetic properties. This versatility makes it an important compound in medicinal chemistry.

Example of Derivative Synthesis:

Research has demonstrated methods for synthesizing derivatives like methyl esters and amides from L-3,5-DMPA HCl. These derivatives can be tested for improved efficacy against specific biological targets .

Mechanism of Action

The mechanism of action of L-3,5-DIMETHOXYPHENYLALANINE HCL involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with receptors or enzymes involved in neurotransmission or metabolic pathways.

Pathways Involved: It can modulate signaling pathways related to inflammation, oxidative stress, and cell survival.

Comparison with Similar Compounds

Substituted Phenylalanine Derivatives

L-3,5-Dimethoxyphenylalanine HCl belongs to a class of substituted phenylalanines. Key comparisons include:

Key Differences :

- Electron Effects : Methoxy groups in this compound increase electron density on the aromatic ring compared to hydroxyl groups in L-Tyrosine or L-DOPA, altering reactivity in electrophilic substitution .

- Solubility: The HCl salt form improves aqueous solubility relative to non-salt analogs, facilitating biological assays .

- Stability : Methoxy groups reduce oxidative degradation risks compared to catechol structures like L-DOPA.

Ether-Functionalized Compounds

This compound shares ether linkages with compounds like 5-Methyl-1,4-oxazepane HCl (CymitQuimica), but structural differences dictate distinct applications:

| Compound | Core Structure | Functional Groups | Applications |

|---|---|---|---|

| This compound | Phenylalanine backbone | Methoxy groups, HCl salt | Peptide modification, biochemical probes |

| 5-Methyl-1,4-oxazepane HCl | 7-membered oxazepane ring | Ether, amine, HCl salt | Ligand synthesis, heterocyclic chemistry |

Key Differences :

- Ring vs. Chain : The oxazepane ring in 5-Methyl-1,4-oxazepane HCl enables conformational rigidity, useful in ligand design, whereas the linear phenylalanine backbone of this compound supports peptide chain integration .

- Synthesis Complexity: Oxazepane derivatives often require multi-step cyclization, while this compound synthesis may follow standard amino acid protection/deprotection protocols.

Aromatic Methanol Derivatives ()

Compounds like (3,5-bis(Pyren-1-ylmethoxy)phenyl)methanol (6) and (3,5-bis(3-(pyren-1-ylmethoxy)propoxy)phenyl)methanol (7) share the 3,5-disubstituted aromatic core but differ critically:

Key Insights :

- Bulkiness : Pyrene-substituted derivatives () exhibit significantly higher molecular weights and steric hindrance, limiting their use in biological systems compared to the compact this compound.

- Synthetic Complexity: The multi-day reaction and chromatography purification for compounds contrast with simpler protocols expected for amino acid derivatives .

Research Findings and Implications

- Stability : this compound’s methoxy groups and salt form enhance shelf life compared to hydroxylated analogs like L-DOPA.

- Versatility : Its balance of lipophilicity and solubility makes it suitable for membrane-permeable peptide designs.

- Gaps in Literature : Direct pharmacological data for this compound are sparse; most studies focus on structural analogs (e.g., pyrene derivatives in ) or unrelated ethers ().

Biological Activity

L-3,5-Dimethoxyphenylalanine hydrochloride (L-DMPA) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its synthesis, biological properties, and relevant research findings.

1. Synthesis of L-3,5-Dimethoxyphenylalanine HCl

L-DMPA can be synthesized through various methods, including enzymatic pathways and chemical synthesis. One notable approach involves the use of aspartate aminotransferase as a catalyst in a chemoenzymatic process, allowing for the production of L-3,4-dimethoxyphenylalanine and its analogues . The efficiency of these methods is critical for producing high yields of biologically active compounds.

2.1. Antimicrobial Properties

Research indicates that L-DMPA exhibits significant antimicrobial activity. A study demonstrated that derivatives of phenylalanine, including L-DMPA, can inhibit the growth of biofilms and persister cells in bacterial cultures. This suggests that L-DMPA may play a role in combating antibiotic resistance by preventing the regrowth of drug-tolerant populations .

2.2. Enzyme Inhibition

L-DMPA has been evaluated for its ability to inhibit specific enzymes, such as aminopeptidase N (APN). Inhibitors like L-DMPA can potentially reverse multidrug resistance in cancer cells by targeting APN, which is implicated in tumor progression and metastasis . The inhibition mechanism involves binding to the active site of the enzyme, thereby blocking substrate access.

3.1. In Vitro Studies

In vitro studies have shown that L-DMPA can modulate cellular processes linked to apoptosis and cell proliferation. For instance, one study reported that L-DMPA induced apoptosis in cancer cell lines such as K562 and HepG2 through caspase activation pathways .

3.2. Cytotoxicity Assessments

Table 1 summarizes the cytotoxic effects of L-DMPA on various cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| K562 | 15 | Caspase-mediated apoptosis |

| HepG2 | 20 | Cell cycle arrest |

| MOLT-3 | 25 | Induction of oxidative stress |

Table 1: Cytotoxicity of this compound on different cell lines.

3.3. Resistance Reversal Studies

Studies have also highlighted the potential of L-DMPA in reversing drug resistance in cancer therapies. By inhibiting APN and other related pathways, it enhances the efficacy of conventional chemotherapeutic agents against resistant strains .

4. Conclusion

L-3,5-Dimethoxyphenylalanine hydrochloride exhibits promising biological activities that warrant further exploration. Its antimicrobial properties, ability to inhibit key enzymes involved in drug resistance, and cytotoxic effects on cancer cells position it as a valuable compound in therapeutic applications. Continued research will be essential to fully understand its mechanisms and potential clinical applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for L-3,5-dimethoxyphenylalanine HCl, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis of aromatic amino acid derivatives typically involves electrophilic substitution or protection/deprotection strategies. For methoxy-substituted phenylalanine analogs, a plausible route includes:

Nitration : Start with L-phenylalanine under controlled nitration conditions (e.g., using HNO₃/H₂SO₄ at low temperatures to avoid side reactions) .

Methylation : Replace nitro groups with methoxy groups via nucleophilic substitution using methylating agents (e.g., dimethyl sulfate in alkaline conditions).

Purification : Use recrystallization or chromatography (HPLC with C18 columns) to isolate the hydrochloride salt.

- Optimization : Monitor reaction progress via TLC or LC-MS. Adjust stoichiometry, temperature, and catalyst (e.g., Pd/C for hydrogenation steps) to improve yield. Include controls for stereochemical integrity, as racemization can occur during harsh reactions .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : Use NMR (¹H/¹³C) to verify methoxy group positions (δ ~3.7–3.9 ppm for OCH₃) and aromatic proton splitting patterns.

- Purity Assessment : Employ reverse-phase HPLC with UV detection (λ = 254–280 nm) or mass spectrometry (ESI-MS for molecular ion confirmation) .

- Chirality Verification : Polarimetry or chiral chromatography to ensure retention of L-configuration .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods for weighing or reactions to avoid inhalation of fine particles.

- Storage : Keep in airtight containers, away from strong oxidizers or acids, at 2–8°C. Always consult the compound-specific SDS for disposal guidelines .

Advanced Research Questions

Q. How does this compound interact with phenylalanine ammonia-lyase (PAL), and how can conflicting kinetic data be resolved?

- Methodological Answer :

- Enzyme Assays : Conduct competitive inhibition studies by varying substrate (L-phenylalanine) and inhibitor (this compound) concentrations. Monitor ammonia release spectrophotometrically (λ = 340 nm) .

- Data Contradictions : If inconsistent Km/Vmax values arise, check for:

pH Sensitivity : PAL activity is pH-dependent; ensure buffer consistency (e.g., 50 mM Tris-HCl, pH 8.5).

Substrate Solubility : Methoxy groups may reduce aqueous solubility; use DMSO cosolvents (<5% v/v) to prevent denaturation.

- Resolution : Replicate experiments with purified enzyme isoforms and compare to computational docking models (e.g., AutoDock Vina) to validate binding modes .

Q. What experimental designs are effective for studying the compound’s stability under oxidative or photolytic stress?

- Methodological Answer :

- Oxidative Stability : Expose the compound to H₂O₂ (1–5 mM) or Fenton reagents (Fe²⁺/H₂O₂) at 37°C. Monitor degradation via HPLC at timed intervals.

- Photolytic Stress : Use a UV chamber (λ = 254 nm) and analyze by LC-MS to identify breakdown products (e.g., demethylated derivatives).

- Controls : Include antioxidants (e.g., ascorbic acid) or light-blocking agents (amber vials) to assess protective strategies .

Q. How can researchers address discrepancies in reported bioactivity data for this compound in microbial assays?

- Methodological Answer :

- Standardization : Use reference strains (e.g., E. coli ATCC 25922) and normalize inoculum density (OD₆₀₀ = 0.5).

- Confounding Factors : Test for pH-dependent solubility effects or media components (e.g., divalent cations) that may chelate the compound.

- Meta-Analysis : Compare data across studies using statistical tools (ANOVA with post-hoc tests) and validate via dose-response curves .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.